

Preclinical Profile of Terevalefim (ANG-3777) in Kidney Injury: A Technical Overview

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Compound of Interest

Compound Name: Terevalefim

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Introduction

Acute kidney injury (AKI) represents a significant unmet medical need, characterized by a rapid decline in renal function. **Terevalefim** (also known as ANG-3777) is a small molecule hepatocyte growth factor (HGF) mimetic developed to mitigate kidney injury. This technical guide provides a comprehensive overview of the preclinical studies of **Terevalefim** in various kidney injury models, detailing its mechanism of action, experimental protocols, and available efficacy data. **Terevalefim** activates the c-Met receptor, triggering downstream signaling pathways that promote cell survival, proliferation, and tissue repair.^{[1][2][3]}

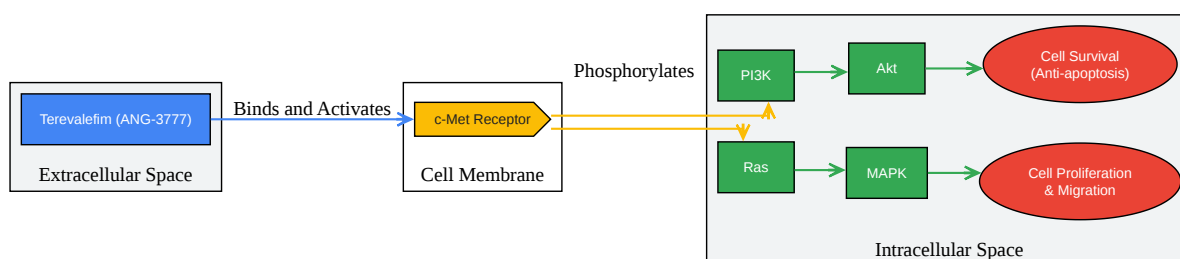
Mechanism of Action: HGF Mimetic and c-Met Activation

Terevalefim is designed to mimic the biological activity of HGF, the natural ligand for the c-Met receptor.^{[1][3]} Upon tissue injury, endogenous HGF is released, but its therapeutic effect can be limited by a short half-life. **Terevalefim**, with a longer half-life, provides sustained activation of the c-Met signaling cascade. This activation is crucial for tissue repair and regeneration.

The binding of **Terevalefim** to the c-Met receptor induces its dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. Key downstream pathways activated include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which

promotes cell survival by inhibiting apoptosis, and the Ras/MAPK pathway, which stimulates cell proliferation and migration. In preclinical models, ANG-3777 has been shown to selectively phosphorylate c-Met and its downstream effector ERK. In vivo studies have confirmed that ANG-3777 induces the phosphorylation of c-Met in the kidney following ischemia-reperfusion injury.

Signaling Pathway of **Terevalefim** (ANG-3777)



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Caption: **Terevalefim** activates the c-Met receptor, initiating downstream signaling pathways.

Preclinical Efficacy in Kidney Injury Models

Terevalefim has been evaluated in a range of preclinical models of kidney injury, consistently demonstrating protective and regenerative effects. The primary endpoints in these studies typically include markers of renal function such as serum creatinine (SCr) and blood urea nitrogen (BUN), as well as histological assessments of tissue damage.

Quantitative Data Summary

While specific quantitative data from primary preclinical studies were not publicly available in the searched literature, a summary of the findings from various models indicates a consistent therapeutic benefit.

Kidney Injury Model	Animal Model	Key Outcomes with Terevalefim (ANG-3777) Treatment
Ischemia-Reperfusion Injury	Rat	Attenuated renal dysfunction (reduced BUN and SCr).
Ischemia-Reperfusion Injury	Dog	Attenuated renal dysfunction.
Glycerol-Induced Rhabdomyolysis	Rat	Reduced mortality and attenuated renal dysfunction (reduced BUN and SCr).
Mercuric Chloride (HgCl ₂)-Induced Nephrotoxicity	Rat	Attenuated mortality and renal dysfunction (reduced BUN and SCr), and improved urine output.
Cisplatin-Induced Nephropathy	Rat	Attenuated renal dysfunction.

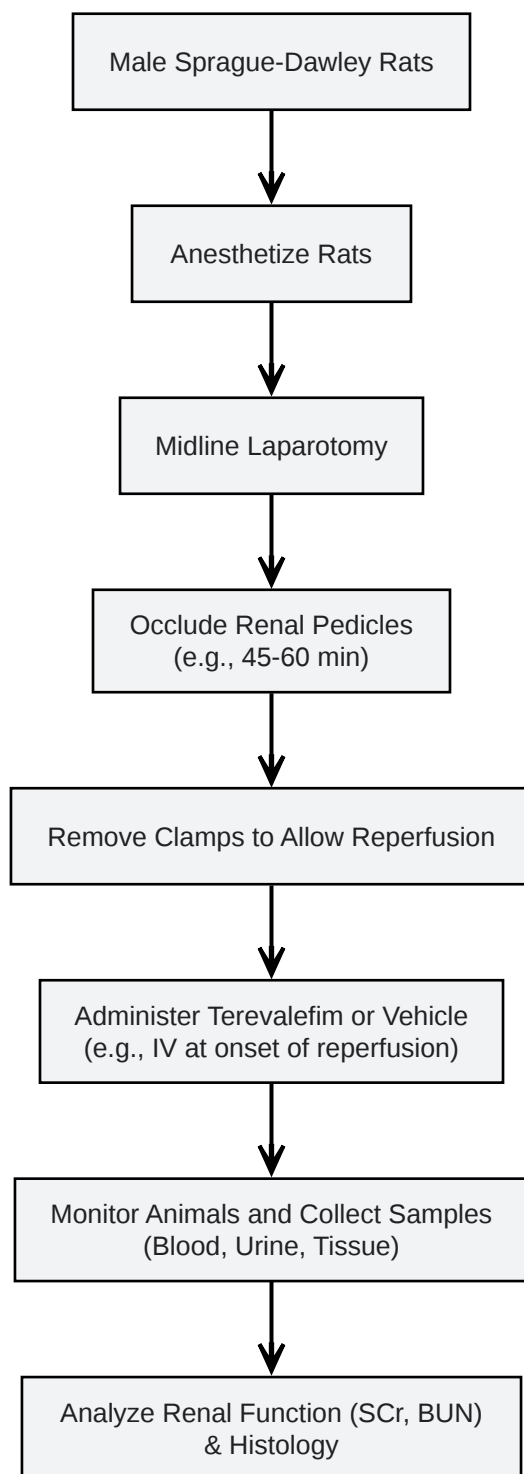
Experimental Protocols

The following are detailed methodologies for two key preclinical models of acute kidney injury used to evaluate **Terevalefim**.

Ischemia-Reperfusion Injury (IRI) Model in Rats

This model simulates the renal injury that occurs due to a temporary disruption of blood flow, a common clinical scenario in surgery and transplantation.

Experimental Workflow for Ischemia-Reperfusion Injury Model



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Caption: Workflow for the rat ischemia-reperfusion acute kidney injury model.

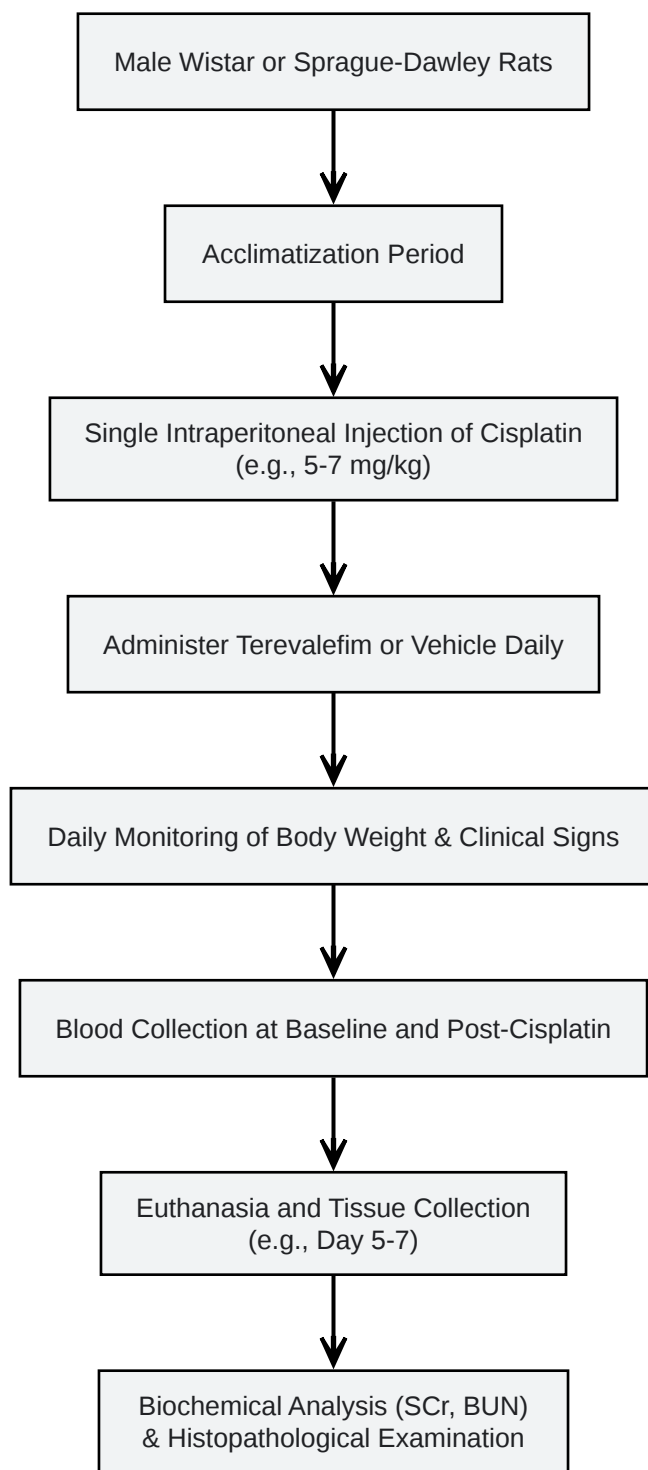
Protocol Details:

- **Animal Model:** Male Sprague-Dawley rats are commonly used.
- **Anesthesia:** Animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail.
- **Surgical Procedure:** A midline laparotomy is performed to expose the kidneys. The renal pedicles, containing the renal artery and vein, are carefully isolated.
- **Ischemia Induction:** Microvascular clamps are applied to the renal pedicles to induce ischemia. The duration of ischemia can be varied (e.g., 45-60 minutes) to modulate the severity of the injury.
- **Reperfusion:** After the ischemic period, the clamps are removed to allow blood flow to return to the kidneys. The abdominal incision is then closed.
- **Terevalefim Administration:** ANG-3777 (e.g., 2 mg/kg) or vehicle is administered, typically via intravenous injection, at the onset of reperfusion and again at a specified time point (e.g., 18 hours post-reperfusion).
- **Post-Operative Care and Monitoring:** Animals are allowed to recover and are monitored for a defined period (e.g., 24-72 hours). Blood samples are collected at various time points to measure serum creatinine and BUN levels.
- **Endpoint Analysis:** At the end of the study, animals are euthanized, and kidney tissues are harvested for histological analysis to assess the degree of tubular necrosis, inflammation, and apoptosis.

Cisplatin-Induced Nephrotoxicity Model in Rats

This model mimics the kidney damage that is a common and dose-limiting side effect of cisplatin, a widely used chemotherapy drug.

Experimental Workflow for Cisplatin-Induced Nephrotoxicity Model



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Caption: Workflow for the rat cisplatin-induced nephrotoxicity model.

Protocol Details:

- **Animal Model:** Male Wistar or Sprague-Dawley rats are frequently used.
- **Cisplatin Administration:** A single intraperitoneal injection of cisplatin (typically 5-7 mg/kg) is administered to induce nephrotoxicity.
- **Terevalefim Administration:** **Terevalefim** or vehicle is administered, often starting on the same day as cisplatin and continuing for a specified duration. The route of administration can be intraperitoneal or intravenous.
- **Monitoring:** Animals are monitored daily for changes in body weight, food and water intake, and general clinical signs.
- **Sample Collection:** Blood samples are collected at baseline and at various time points after cisplatin administration (e.g., daily or on alternate days) for the measurement of serum creatinine and BUN.
- **Endpoint Analysis:** Animals are typically euthanized 5 to 7 days after cisplatin injection. Kidneys are harvested for histological examination to assess the extent of tubular damage, inflammation, and apoptosis.

Conclusion

The preclinical data available for **Terevalefim** (ANG-3777) consistently demonstrate its potential as a therapeutic agent for acute kidney injury. Its mechanism of action as a hepatocyte growth factor mimetic that activates the c-Met signaling pathway provides a strong rationale for its protective and regenerative effects observed in various animal models of kidney damage. While the publicly available quantitative data is limited, the qualitative outcomes across different injury models are promising. The detailed experimental protocols provided herein offer a foundation for further preclinical investigation and evaluation of **Terevalefim** and other potential reno-protective compounds. Further studies publishing detailed quantitative outcomes are warranted to fully elucidate the therapeutic potential of **Terevalefim** in the context of AKI.

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